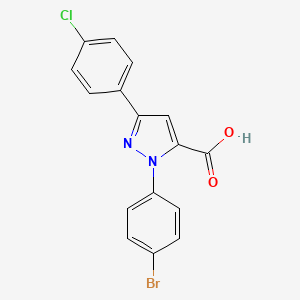

1-(4-bromophenyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylic acid

描述

1-(4-Bromophenyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with bromine and chlorine atoms on the phenyl groups

准备方法

The synthesis of 1-(4-bromophenyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylic acid typically involves the following steps:

Formation of the pyrazole ring: This can be achieved through the cyclization of hydrazines with 1,3-diketones under acidic or basic conditions.

Substitution reactions: The introduction of bromine and chlorine atoms on the phenyl rings can be carried out using electrophilic aromatic substitution reactions. Common reagents include bromine and chlorine gas or their respective halogenating agents.

Carboxylation: The carboxylic acid group can be introduced via carboxylation reactions, often using carbon dioxide under high pressure and temperature conditions.

Industrial production methods may involve optimizing these steps to increase yield and purity, often using continuous flow reactors and automated synthesis techniques.

化学反应分析

Substitution Reactions

The bromine and chlorine atoms on the aromatic rings can participate in nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed coupling reactions.

Carboxylic Acid Functionalization

The carboxylic acid group undergoes derivatization to form esters, amides, or acyl chlorides.

Cyclization and Heterocycle Formation

The pyrazole ring participates in cycloaddition or annulation reactions to form fused heterocycles.

Cross-Coupling Reactions

The bromine substituent enables Suzuki-Miyaura and related couplings.

Reduction and Oxidation

The carboxylic acid group and halogenated aromatic rings exhibit limited redox activity under standard conditions.

科学研究应用

Pharmaceutical Development

Key Role as an Intermediate:

This compound serves as a crucial intermediate in synthesizing various pharmaceuticals. Its derivatives have shown promise in developing anti-inflammatory and analgesic drugs. For instance, pyrazole derivatives, including this compound, have been studied for their potential to inhibit cyclooxygenase enzymes, which are involved in inflammatory processes .

Case Study:

A study highlighted the synthesis of novel pyrazole derivatives that exhibited significant anti-inflammatory activity, demonstrating that modifications to the 1H-pyrazole structure can enhance therapeutic efficacy. The compounds were evaluated using in vitro assays against COX-1 and COX-2 enzymes, revealing promising results .

Agricultural Chemistry

Herbicide and Pesticide Formulation:

The compound is utilized in the formulation of agrochemicals, particularly as a potential herbicide or pesticide. Its ability to interact with specific biochemical pathways in plants makes it valuable for improving crop yields and protecting against pests .

Case Study:

Research has shown that derivatives of this compound exhibit herbicidal activity against various weed species. In field trials, certain formulations led to significant reductions in weed biomass while maintaining crop health, indicating their effectiveness as environmentally friendly herbicides .

Enzyme Inhibition Studies:

This compound plays a significant role in biochemical research focused on enzyme inhibition and receptor binding studies. Understanding these interactions is crucial for developing targeted therapies for various diseases.

Case Study:

A study investigated the inhibitory effects of pyrazole derivatives on specific kinases involved in cancer pathways. The results indicated that certain modifications to the pyrazole structure could enhance selectivity and potency against target kinases, providing insights into designing more effective anticancer agents .

作用机制

The mechanism of action of 1-(4-bromophenyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine substituents can enhance binding affinity through halogen bonding and hydrophobic interactions. The carboxylic acid group may participate in hydrogen bonding, further stabilizing the compound’s interaction with its target.

相似化合物的比较

Similar compounds to 1-(4-bromophenyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylic acid include:

1-(4-bromophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid: Lacks the chlorine substituent, which may affect its binding affinity and reactivity.

1-(4-chlorophenyl)-3-(4-bromophenyl)-1H-pyrazole-5-carboxylic acid: Similar structure but with reversed positions of bromine and chlorine, potentially altering its chemical properties.

1-phenyl-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylic acid: Lacks the bromine substituent, which may influence its electronic properties and reactivity.

生物活性

1-(4-Bromophenyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylic acid (CAS Number: 618102-43-5) is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The molecular formula for this compound is . The synthesis typically involves the cyclization of hydrazine derivatives with suitable carbonyl compounds under basic conditions. The compound can also be synthesized through various methods, including oxidation of corresponding alcohols or aldehydes .

Biological Activity Overview

The biological activities of this compound are primarily attributed to its ability to interact with various molecular targets, leading to a range of pharmacological effects. Key areas of activity include:

- Antimicrobial Activity : Studies have shown that pyrazole derivatives exhibit significant antibacterial properties against various strains, including E. coli and Staphylococcus aureus .

- Anti-inflammatory Effects : Research indicates that compounds in the pyrazole class can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .

- Anticancer Properties : Some studies have demonstrated that certain pyrazole derivatives can induce apoptosis in cancer cells, highlighting their potential as anticancer agents .

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways or cancer cell proliferation.

- Receptor Interaction : It is suggested that this compound interacts with specific receptors or signaling pathways that modulate cellular responses .

Case Studies and Research Findings

Several studies have investigated the biological activity of pyrazole derivatives, including this compound:

- Antimicrobial Studies : A series of pyrazole derivatives were tested for antibacterial activity. Compounds similar to this compound showed significant inhibition against E. coli and Pseudomonas aeruginosa .

- Anti-inflammatory Activity : In a model of carrageenan-induced paw edema in rats, derivatives exhibited substantial anti-inflammatory effects comparable to standard treatments such as ibuprofen .

- Anticancer Activity : In vitro studies indicated that certain pyrazoles could effectively induce apoptosis in breast cancer cell lines (e.g., MCF-7), suggesting their potential as therapeutic agents .

Data Tables

常见问题

Q. What are the established synthetic routes for 1-(4-bromophenyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylic acid, and how do reaction conditions influence yield?

Basic Research Question

The compound is synthesized via cyclocondensation of substituted hydrazines with β-diketones or α,β-unsaturated ketones. A common method involves reacting 1,1'-(5-methyl-1-phenyl-1H-pyrazole-3,4-diyl)diethanone with aromatic aldehydes (e.g., 4-chlorobenzaldehyde) to form α,β-unsaturated ketones, followed by cyclization with malononitrile derivatives . Yield optimization requires precise control of temperature (e.g., 120°C for cyclization), solvent polarity (DMF for PCC-mediated oxidations), and stoichiometric ratios of reagents (e.g., 1:3 molar ratio of pyrazole precursor to oxidizing agent) .

Q. How is X-ray crystallography utilized to resolve structural ambiguities in pyrazole derivatives like this compound?

Basic Research Question

Single-crystal X-ray diffraction (SC-XRD) confirms the planar pyrazole core and dihedral angles between aromatic substituents, critical for understanding steric and electronic effects. For example, the pyrazole ring in 3-(4-bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazole-5-carbaldehyde forms dihedral angles of 3.29° (with bromophenyl) and 74.91° (with chlorophenyl), indicating restricted rotation due to steric hindrance . Data collection parameters (e.g., Mo-Kα radiation, λ = 0.71073 Å) and refinement protocols (SHELX software) are standardized to achieve R-factors <0.08 .

Q. What contradictions exist in reported biological activities of structurally analogous pyrazole-carboxylic acids, and how can they be resolved?

Advanced Research Question

Some analogs exhibit anti-inflammatory activity (e.g., 59.5% edema inhibition at 100 mg/kg) but conflicting toxicity profiles (severity index SI = 0.75–1.17 vs. indomethacin’s SI = 2.67) . Discrepancies arise from assay variability (e.g., carrageenan-induced vs. COX-2 inhibition models) and substituent effects. Resolution requires meta-analyses of dose-response curves, pharmacokinetic profiling (e.g., plasma stability in ), and computational toxicity prediction (e.g., ProTox-II) to isolate structure-activity relationships (SAR).

Q. What computational strategies are employed to predict the binding affinity of this compound to biological targets?

Advanced Research Question

Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate interactions with targets like carbonic anhydrase or cyclooxygenase. For example, pyrazole-carboxylic acids show affinity for CA-II (Ki ~10 nM) due to hydrogen bonding with Thr200 and Zn²⁺ coordination . Parameterization of trifluoromethyl groups requires charge derivation via Gaussian09 at the B3LYP/6-31G* level. Validation against crystallographic data (e.g., PDB 1XT) ensures accuracy in pose prediction .

Q. How do electronic effects of substituents (Br, Cl, CF₃) modulate the compound’s spectroscopic properties?

Basic Research Question

UV-Vis and fluorescence spectra (e.g., λem = 356 nm in DMSO) reveal bathochromic shifts due to electron-withdrawing groups (Cl, Br) enhancing conjugation. IR spectroscopy confirms carboxylic acid C=O stretches at ~1700 cm⁻¹, while <sup>1</sup>H-NMR detects deshielded aromatic protons (δ 7.5–8.1 ppm) . Comparative studies in solvents of varying polarity (e.g., hexane vs. DMSO) quantify solvatochromism, aiding in photophysical applications .

Q. What challenges arise in scaling up the synthesis of this compound, and how can they be mitigated?

Advanced Research Question

Multi-step syntheses face yield drops at scale due to intermediate instability (e.g., oxidation of pyrazole-methanol to aldehyde using PCC/DMF) . Mitigation strategies include:

- Process Optimization : Switch to catalytic TEMPO/NaClO for greener oxidation.

- Purification : Use flash chromatography (silica gel, ethyl acetate/hexane) instead of slow evaporation.

- Quality Control : Implement inline FTIR to monitor reaction progress and minimize byproducts .

Q. How does the crystal packing of this compound influence its solubility and formulation potential?

Advanced Research Question

SC-XRD reveals intermolecular hydrogen bonds (O–H···N, ~2.8 Å) and π-π stacking (3.5 Å), contributing to low aqueous solubility (<1 mg/mL) . Co-crystallization with cyclodextrins or salt formation (e.g., sodium carboxylate) improves solubility. Thermal analysis (DSC/TGA) guides polymorph selection, with Form I showing higher melting points (mp >200°C) and stability .

Q. What are the limitations of current SAR studies on this compound, and how can they be addressed?

Advanced Research Question

Limited SAR data exist for halogenated pyrazoles. A 2020 study identified 1,3,4-oxadiazole hybrids with enhanced anti-inflammatory activity but overlooked metabolic stability . Addressing this requires:

属性

IUPAC Name |

2-(4-bromophenyl)-5-(4-chlorophenyl)pyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10BrClN2O2/c17-11-3-7-13(8-4-11)20-15(16(21)22)9-14(19-20)10-1-5-12(18)6-2-10/h1-9H,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMZRYNOJVXGJHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN(C(=C2)C(=O)O)C3=CC=C(C=C3)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10BrClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00390998 | |

| Record name | 2-(4-bromophenyl)-5-(4-chlorophenyl)pyrazole-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00390998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

618102-43-5 | |

| Record name | 1-(4-Bromophenyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=618102-43-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-bromophenyl)-5-(4-chlorophenyl)pyrazole-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00390998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-BROMOPHENYL)-3-(4-CHLOROPHENYL)-1H-PYRAZOLE-5-CARBOXYLIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。